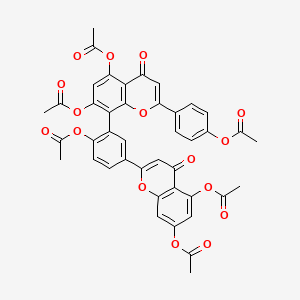

Amentoflavone hexaacetate

概要

説明

Amentoflavone hexaacetate is a derivative of amentoflavone, a naturally occurring biflavonoid. Amentoflavone itself is known for its significant bioactive properties, including anti-inflammatory, anticancer, neuroprotective, and antiviral effects. This compound is synthesized by acetylating the hydroxyl groups of amentoflavone, resulting in a compound with enhanced lipophilicity and potentially improved bioavailability.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of amentoflavone hexaacetate typically involves the acetylation of amentoflavone. The process can be summarized as follows:

Starting Material: Amentoflavone, which can be extracted from plants such as Selaginella tamariscina.

Acetylation Reaction: Amentoflavone is reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the acetylation reaction using industrial-grade equipment and reagents. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity.

化学反応の分析

Types of Reactions: Amentoflavone hexaacetate can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate amentoflavone.

Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can modify the carbonyl groups in the acetyl moieties.

Common Reagents and Conditions:

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Hydrolysis: Amentoflavone.

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives of this compound.

科学的研究の応用

Antiviral Activities

Amentoflavone hexaacetate has demonstrated significant antiviral properties, particularly against several strains of viruses. Research indicates that amentoflavone and its derivatives exhibit inhibitory effects against influenza A and B viruses, as well as herpes simplex viruses (HSV-1 and HSV-2).

Key Findings:

- Influenza Viruses: Amentoflavone shows notable activity against both influenza A and B viruses. In studies, it exhibited effective concentrations (EC50) of 17.9 μg/ml for HSV-1 and 48.0 μg/ml for HSV-2, with selectivity index (SI) values indicating moderate effectiveness .

- Broad-Spectrum Antiviral Activity: The compound has been evaluated against various respiratory viruses and herpes viruses, demonstrating potential as a broad-spectrum antiviral agent .

Table 1: Antiviral Efficacy of this compound

| Virus Type | EC50 (μg/ml) | Selectivity Index |

|---|---|---|

| Influenza A | 17.9 | >5.6 |

| Influenza B | 48.0 | >2.1 |

| HSV-1 | 17.9 | >5.6 |

| HSV-2 | 48.0 | >2.1 |

Anxiolytic Potential

Recent studies have explored the anxiolytic effects of this compound, suggesting its potential as a treatment for anxiety disorders. The compound appears to interact with GABA receptors, which are crucial in modulating anxiety responses.

Key Findings:

- Behavioral Studies: Animal models have shown that amentoflavone increases the time spent in illuminated areas of an aquarium, indicating reduced anxiety levels .

- Molecular Interaction: In silico evaluations suggest that amentoflavone binds more stably to GABA receptors compared to traditional anxiolytics, providing a scientific basis for its development as an anxiolytic agent .

Pharmacological Insights

The pharmacokinetics of this compound reveal rapid metabolism and low toxicity, making it a candidate for further pharmaceutical development.

Key Findings:

- Rapid Metabolism: Studies indicate that amentoflavone is metabolized quickly in biological systems, which may enhance its therapeutic efficacy .

- Low Toxicity Profile: The compound has been noted for its relatively low toxicity compared to conventional antiviral agents, positioning it as a safer alternative for treating viral infections .

Future Research Directions

Given the promising results from current studies, future research should focus on:

- Clinical Trials: Conducting clinical trials to establish the efficacy and safety of this compound in humans.

- Mechanistic Studies: Further elucidating the mechanisms by which amentoflavone interacts with viral targets and neurotransmitter systems.

作用機序

The mechanism of action of amentoflavone hexaacetate involves its interaction with various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the extracellular signal-regulated kinase (ERK) and nuclear factor kappa-B (NF-κB) pathways.

Neuroprotective: Protects neurons by reducing oxidative stress and inhibiting the aggregation of toxic proteins associated with neurodegenerative diseases.

Antiviral: Inhibits viral replication by targeting viral enzymes and proteins.

類似化合物との比較

Amentoflavone hexaacetate can be compared with other acetylated biflavonoids and non-acetylated biflavonoids:

Similar Compounds:

Uniqueness: this compound stands out due to its enhanced lipophilicity and potential for improved bioavailability, making it a promising candidate for further research and development in various therapeutic areas.

生物活性

Amentoflavone hexaacetate, a derivative of the natural biflavonoid amentoflavone, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Profile

- Chemical Name: this compound

- CAS Number: 1617-53-4

- Molecular Formula: CHO

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in cells. Studies have shown that it can reduce reactive oxygen species (ROS) levels and protect against oxidative damage.

| Study | Method | Findings |

|---|---|---|

| Li et al. (2020) | Hepatocyte damage model | Reduced ALT, AST leakage; inhibited caspase activation |

| Chen et al. (2018) | Aβ-injected rats | Increased Nrf2 expression; reduced ROS levels |

2. Anti-inflammatory Properties

This compound has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators.

| Study | Method | Findings |

|---|---|---|

| Rong et al. (2019) | PTZ-induced kindling mice | Decreased IL-1β and TNF-α levels |

| Evaluation on C6 cells (2021) | LPS-stimulated model | Inhibited production of inflammatory mediators |

3. Antiviral Activity

Research indicates that this compound possesses antiviral properties against several viruses, including herpes simplex virus (HSV) and influenza viruses.

| Virus Type | EC (µg/ml) |

|---|---|

| HSV-1 | 17.9 |

| HSV-2 | 48.0 |

| Influenza A | < 10 |

4. Anticancer Effects

This compound has demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| SW480 (colon cancer) | 150 |

| KB (oral cancer) | 2.0 |

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

- Antioxidant Mechanism: Inhibition of the p38 MAPK pathway, leading to reduced oxidative stress.

- Anti-inflammatory Mechanism: Suppression of NF-κB activation and inhibition of COX-2 expression.

- Antiviral Mechanism: Disruption of viral replication processes.

- Anticancer Mechanism: Regulation of apoptosis-related proteins such as Bcl-2 and Bax.

Case Studies

-

Neuroprotective Effects:

- A study involving MPTP-induced mice demonstrated that this compound reduced neuronal apoptosis and improved cognitive function by modulating neuroinflammatory markers.

-

Hepatoprotective Effects:

- In models of hydrogen peroxide-induced hepatocyte damage, this compound significantly decreased cell death and improved liver enzyme profiles.

特性

IUPAC Name |

[4-[5,7-diacetyloxy-8-[2-acetyloxy-5-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl]-4-oxochromen-2-yl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30O16/c1-19(43)51-27-10-7-25(8-11-27)33-17-31(50)41-38(56-24(6)48)18-37(55-23(5)47)39(42(41)58-33)29-13-26(9-12-32(29)53-21(3)45)34-16-30(49)40-35(54-22(4)46)14-28(52-20(2)44)15-36(40)57-34/h7-18H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWFPOHSDODQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC(=O)C)OC(=O)C)C4=C(C=CC(=C4)C5=CC(=O)C6=C(O5)C=C(C=C6OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169906 | |

| Record name | Amentoflavone hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17482-37-0 | |

| Record name | Amentoflavone hexaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017482370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amentoflavone hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。